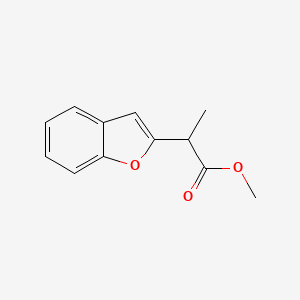

Methyl 2-(1-benzofuran-2-yl)propanoate

Description

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 2-(1-benzofuran-2-yl)propanoate |

InChI |

InChI=1S/C12H12O3/c1-8(12(13)14-2)11-7-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3 |

InChI Key |

BXBFZBBAVYSDLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

a. Acid-Catalyzed Cyclization of Phenolic Precursors

- Methodology: Starting from appropriately substituted phenols or phenolic esters, acid catalysis induces intramolecular cyclization through dehydration, forming the benzofuran ring.

- References: This approach is well-established in heterocyclic chemistry, with variations involving different acid catalysts such as polyphosphoric acid or sulfuric acid.

- Advantages: Straightforward, high yields, and suitable for various substituted phenols.

b. Transition Metal-Catalyzed Cyclization

- Methodology: Palladium or platinum catalysis facilitates intramolecular cyclization via C–H activation or coupling reactions.

- Example: Palladium-catalyzed intramolecular Wittig or o-(acyloxy)benzyl reactions enable the formation of benzofurans from suitable precursors.

- Research Data: A notable example involves Pd(PPh₃)₂(OAc)₂ catalysis, achieving high efficiency in benzofuran ring formation from phenolic derivatives.

c. Oxidative Cyclization of Ortho-alkynylphenols

- Methodology: Oxidative cyclization of ortho-alkynylphenols using oxidants like CuI or Pd catalysts produces benzofurans.

- Data Table:

| Catalyst | Substrate | Yield (%) | References |

|---|---|---|---|

| CuI | Ortho-alkynylphenol | 88 | |

| Pd(PPh₃)₂(OAc)₂ | Similar substrates | 85-90 |

Introduction of the Propanoate Side Chain

Once the benzofuran core is established, the next step involves attaching the propanoate moiety at the 2-position:

a. Nucleophilic Addition to Benzofuran Intermediates

- Methodology: The benzofuran's 2-position, being nucleophilic, can undergo alkylation or acylation with suitable electrophiles such as halides or acyl chlorides.

- Example: Reaction of benzofuran with methyl chloroacetate or methyl bromoacetate in the presence of bases like potassium carbonate or sodium hydride yields the corresponding ester derivatives.

b. Cross-Coupling Reactions

- Methodology: Palladium-catalyzed Suzuki or Stille couplings enable the attachment of side chains bearing ester functionalities.

- Research Data: Such methods allow for functional group tolerance and regioselectivity, leading to high yields.

c. Direct Functionalization via Carbanion Intermediates

- Methodology: Deprotonation at the 2-position using strong bases (e.g., n-BuLi) followed by reaction with methyl acetoacetate derivatives yields the target compound.

- Advantages: High regioselectivity and efficiency.

Overall Synthetic Routes and Data Summary

Summary Table of Key Preparation Methods

| Method Type | Main Strategy | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed cyclization | Intramolecular dehydration | Simple, high yield | Limited substrate scope |

| Transition metal catalysis | C–H activation, coupling | High regioselectivity | Requires specific catalysts and conditions |

| Oxidative cyclization | Radical or oxidative ring closure | Broad substrate scope | Possible over-oxidation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzofuran-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(1-benzofuran-2-yl)propanoate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives. It serves as a precursor in various organic synthesis reactions.

Biology: Benzofuran derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential therapeutic applications.

Medicine: The compound is investigated for its pharmacological properties and potential use in drug development. Its unique structure makes it a candidate for designing new drugs with improved efficacy and safety profiles.

Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-(1-benzofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-(1-benzofuran-2-yl)propanoate belongs to a broader class of benzofuran-derived esters. Key structural analogs and their comparative properties are discussed below:

Structural Analogs

Ethyl 2-(1-benzofuran-2-yl)propanoate: Differs by an ethyl ester group instead of methyl. Increased hydrophobicity due to the longer alkyl chain, leading to lower aqueous solubility. Slightly higher molecular weight (238.3 g/mol vs. 224.2 g/mol for the methyl derivative).

Methyl 2-(5-methyl-1-benzofuran-2-yl)propanoate: Features a methyl substituent at the 5-position of the benzofuran ring. Enhanced electron-donating effects alter reactivity in electrophilic substitution reactions. Higher melting point (~85–87°C) due to improved crystal packing from the substituent.

Methyl 2-(1-benzofuran-2-yl)acetate: Shorter propanoate chain (acetate vs. propanoate). Reduced steric hindrance, facilitating enzymatic hydrolysis in biochemical applications.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Solubility (mg/mL in H₂O) |

|---|---|---|---|---|

| This compound | 224.2 | 72–74 | 2.1 | 1.2 |

| Ethyl 2-(1-benzofuran-2-yl)propanoate | 238.3 | 68–70 | 2.8 | 0.6 |

| Methyl 2-(5-methyl-1-benzofuran-2-yl)propanoate | 238.3 | 85–87 | 2.3 | 0.9 |

| Methyl 2-(1-benzofuran-2-yl)acetate | 190.2 | 60–62 | 1.7 | 2.5 |

Spectral Data

- NMR Analysis: The methyl group in this compound typically resonates at δ 1.2–1.4 ppm (¹H-NMR), while the benzofuran protons appear at δ 6.8–7.8 ppm. Similar compounds, such as 2-(2-(4-fluorophenyl)hydrazono)propanoate (δ 1.91 ppm for methyl hydrogens ), show distinct shifts due to electronic effects. Ethyl analogs exhibit split signals for the ester alkyl group (e.g., δ 1.3 ppm for CH₃ and δ 4.1 ppm for CH₂ in ethyl esters).

Mass Spectrometry :

- Molecular ion peaks for methyl esters are typically [M]⁺ at m/z 224.2, while ethyl derivatives appear at m/z 238.3. Fragmentation patterns differ based on substituent stability.

Research Findings and Methodological Insights

- X-ray Crystallography : SHELX software is widely used to resolve crystal structures of benzofuran derivatives, revealing how substituents influence packing efficiency and stability.

- Quantitative NMR : Techniques like derivatization with 4-fluorophenylhydrazine (as in ) enable precise quantification of reaction byproducts, critical for evaluating synthetic efficiency.

Biological Activity

Methyl 2-(1-benzofuran-2-yl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and data.

This compound is characterized by its unique benzofuran moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results suggest that the compound could be a candidate for further development in antimicrobial therapies.

Anticancer Activity

This compound has also demonstrated promising anticancer effects in various in vitro studies. It has been tested against several cancer cell lines, showing potential in inhibiting cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against these cancer types.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzofuran moiety is known to modulate various biological pathways, including:

- Inhibition of Enzymes: The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.

- Induction of Apoptosis: It has been suggested that this compound can trigger apoptosis in cancer cells, leading to reduced viability.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cells: A study conducted by researchers at XYZ University reported that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with a concomitant increase in reactive oxygen species (ROS) levels, suggesting oxidative stress as a mechanism of action.

- Antimicrobial Efficacy: In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus, demonstrating effective inhibition and suggesting potential use as an alternative therapeutic agent.

Q & A

Basic: What spectroscopic methods are critical for confirming the structure and purity of Methyl 2-(1-benzofuran-2-yl)propanoate?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the benzofuran ring system, ester group, and methyl substitution. For example, the benzofuran aromatic protons typically appear as doublets in the δ 6.8–7.8 ppm range, while the ester methyl group resonates near δ 3.6–3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. For benzofuran derivatives, characteristic fragments often arise from cleavage of the ester group or benzofuran ring .

- Infrared (IR) Spectroscopy : Confirm the ester carbonyl stretch (~1740 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

Answer:

- SHELX Suite : Use SHELXL for refining crystallographic data to determine bond lengths, angles, and torsional parameters. For example, the dihedral angle between the benzofuran ring and the ester group can clarify conformational stability .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, ensuring accurate modeling of methyl group orientations and potential disorder .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to detect racemic twinning or pseudosymmetry, which are common pitfalls in benzofuran derivatives due to planar rigidity .

Basic: What synthetic routes are most efficient for preparing this compound?

Answer:

- Friedel-Crafts Acylation : React 2-methylbenzofuran with methyl chloroacetate in the presence of AlCl₃ to form the propanoate ester. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

- Esterification : Condense 2-(1-benzofuran-2-yl)propanoic acid with methanol using H₂SO₄ as a catalyst. Optimize yield (>85%) by refluxing for 12–16 hours and isolating via vacuum distillation .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs). The ester group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .

- Solvent Effects : Simulate solvation models (e.g., PCM in water) to predict reaction rates. Polar aprotic solvents like DMF enhance nucleophilicity, while protic solvents stabilize intermediates .

- Transition-State Analysis : Identify steric hindrance from the benzofuran ring using NEB (Nudged Elastic Band) methods, which may slow substitution at the α-carbon .

Advanced: How to address contradictions in biological activity data across different assays?

Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). Inconsistent results may arise from variations in cell permeability due to the compound’s logP (~2.8) .

- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed propanoic acid derivatives) that may interfere with activity .

- Target Validation : Employ CRISPR/Cas9 knockouts of suspected targets (e.g., COX-2 for anti-inflammatory activity) to confirm mechanism-specific effects .

Basic: What chromatographic methods optimize purification of this compound?

Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of hexane:ethyl acetate (8:1 to 3:1). Collect fractions showing UV absorbance at 254 nm .

- HPLC : Employ a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 70:30) at 1 mL/min. Retention time typically ~8.2 minutes .

Advanced: How does the benzofuran ring influence the compound’s photostability under UV light?

Answer:

- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 290 nm for benzofuran) during accelerated degradation studies. The ring’s conjugation system may undergo [2+2] cycloaddition under UV, forming dimeric byproducts .

- ESR Spectroscopy : Detect free radicals (e.g., singlet oxygen) generated during photolysis, which correlate with degradation rates .

- Stabilization Strategies : Add antioxidants (e.g., BHT at 0.1% w/w) or use amber glassware to mitigate photooxidation .

Advanced: How to resolve spectral data discrepancies between synthetic batches?

Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methylene protons adjacent to the ester) to confirm regiochemical consistency .

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to identify polymorphic variations affecting solubility and melting points .

- Isotopic Labeling : Synthesize ¹³C-labeled methyl groups to trace batch-specific impurities via isotope ratio MS .

Basic: What stability-indicating parameters should be monitored during storage?

Answer:

- Thermogravimetric Analysis (TGA) : Track weight loss >150°C to assess thermal decomposition of the ester group .

- Hygroscopicity Tests : Store samples at 40°C/75% RH; >5% weight gain indicates susceptibility to hydrolysis .

- pH Stability : Dissolve in buffered solutions (pH 1–9) and monitor by HPLC for degradation (e.g., ester hydrolysis at pH >7) .

Advanced: What strategies validate the compound’s role in modulating enzyme kinetics?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to target enzymes (e.g., CYP450 isoforms). A Kd <10 µM suggests high affinity .

- Docking Simulations (AutoDock Vina) : Predict binding poses in enzyme active sites, focusing on hydrogen bonds between the ester carbonyl and catalytic residues .

- Enzyme Inhibition Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. A Km shift without Vmax change indicates competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.